molecular formula C16H23NO4 B12111953 6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid

6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid

Cat. No.: B12111953
M. Wt: 293.36 g/mol
InChI Key: KGPWECYJBDIKIC-UHFFFAOYSA-N
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Description

6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, which is further linked to a hexanoic acid chain through an amide bond. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid typically involves the following steps:

    Formation of 2,6-Dimethylphenoxyacetic Acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The 2,6-dimethylphenoxyacetic acid is then reacted with hexanoic acid chloride in the presence of a base like triethylamine to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetic acid moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid: Shares the phenoxyacetic acid moiety but lacks the hexanoic acid chain.

    2,6-Dimethylphenoxyacetic Acid: Similar structure but without the amide linkage to hexanoic acid.

    Hexanoic Acid: Contains the hexanoic acid chain but lacks the phenoxyacetic acid moiety.

Uniqueness

6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid is unique due to the combination of the phenoxyacetic acid moiety and the hexanoic acid chain linked through an amide bond. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

6-[[2-(2,6-dimethylphenoxy)acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H23NO4/c1-12-7-6-8-13(2)16(12)21-11-14(18)17-10-5-3-4-9-15(19)20/h6-8H,3-5,9-11H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

KGPWECYJBDIKIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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